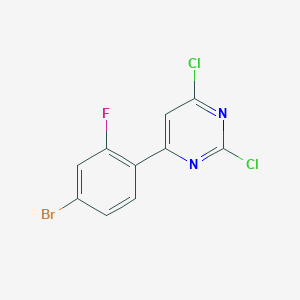

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVCEIWUJMEUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545775-37-8 | |

| Record name | 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine structure elucidation

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of Halogenated Phenylpyrimidines

Abstract

This technical guide outlines the rigorous structural elucidation of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine , a critical scaffold in kinase inhibitor discovery. The presence of three distinct halogen atoms (F, Cl, Br) and the potential for regioisomerism during synthesis necessitates a multi-faceted analytical approach. This document details the synthetic logic, mass spectrometric isotope profiling, and definitive NMR correlation strategies required to distinguish the target C4-regioisomer from its C2-analog and confirm the orientation of the fluorinated phenyl ring.

Synthetic Context & The Regioselectivity Challenge

To understand the structure, one must first understand its origin.[1] The synthesis typically involves a Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and 4-bromo-2-fluorophenylboronic acid .

The Regiochemical Directive

In 2,4,6-trichloropyrimidine, the carbon atoms at positions 4 and 6 are electronically equivalent and significantly more electrophilic than the carbon at position 2.[1] This is due to the additive inductive effects of the adjacent ring nitrogens.[1]

-

C4/C6 Positions: Flanked by only one nitrogen, but less sterically hindered and subject to facile nucleophilic attack.[1]

-

C2 Position: Flanked by two nitrogens, theoretically more electron-deficient, but experimental evidence consistently demonstrates that Pd-catalyzed cross-couplings occur preferentially at C4/C6 due to trajectory and coordination dynamics.[1]

Therefore, the Major Isomer is expected to be the 4-substituted product. However, "expected" is not "proven."[1] The 2-substituted isomer is a common impurity that must be ruled out.[1]

Figure 1: Reaction pathway illustrating the regioselective preference for C4-substitution.

Mass Spectrometry: The Halogen Fingerprint

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first validation of the elemental composition. This molecule contains a unique "tri-halogen" signature (2 Cl, 1 Br) that creates a distinct isotopic envelope.[1]

Theoretical Isotope Pattern (C10H4BrCl2FN2):

-

Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%)

-

Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%)

Diagnostic Signals (M+): The interaction of these isotopes results in a tetrad pattern.

-

M (Monoisotopic): Contains ³⁵Cl₂, ⁷⁹Br.[1]

-

M+2: Contains ³⁵Cl³⁷Cl ⁷⁹Br OR ³⁵Cl₂ ⁸¹Br.[1] (Highest Intensity)

-

M+4: Contains ³⁷Cl₂ ⁷⁹Br OR ³⁵Cl³⁷Cl ⁸¹Br.[1]

-

M+6: Contains ³⁷Cl₂ ⁸¹Br.[1]

Protocol Check: If the mass spectrum shows a significant M+8 peak, the sample is contaminated with the bis-coupled product (two bromines). If the pattern simplifies to a Cl1Br1 pattern, one chlorine has been lost (hydrolysis).

NMR Spectroscopy: The Elucidation Core

This is the definitive method for distinguishing the C4-isomer from the C2-isomer.

1H NMR Analysis (Proton Assignment)

| Proton | Multiplicity | Approx Shift (ppm) | Diagnostic Feature |

| Pyrimidine H5 | Singlet (s) | 7.60 - 7.90 | Key handle. In the C4-isomer, this proton is adjacent to the phenyl ring.[1] |

| Phenyl H6' | Triplet/Multiplet | 7.90 - 8.10 | "Roofing" effect towards H5' and coupling to F (J~8Hz).[1] |

| Phenyl H5' | Multiplet | 7.40 - 7.50 | Overlaps often; coupled to H6' and H3'.[1] |

| Phenyl H3' | Doublet of Doublets | 7.30 - 7.40 | Large J_HF (~9-11 Hz) and small J_HH (~2Hz). |

The Fluorine Effect: The ¹⁹F nucleus (spin 1/2) will split all phenyl protons.

-

J(F-H3'): ~9-11 Hz (Ortho)

-

J(F-H6'): ~6-8 Hz (Meta)

-

J(F-H5'): ~2 Hz (Para - often unresolved)

13C NMR & 19F NMR

-

19F NMR: Expect a single peak around -110 to -120 ppm.[1]

-

13C NMR: Look for the doublet splitting of carbon signals on the phenyl ring due to C-F coupling.

-

C2' (C-F): Large doublet (J ~250 Hz).[1]

-

C4' (C-Br): Distinct shift (~120-130 ppm).

-

The "Smoking Gun": 2D HMBC (Heteronuclear Multiple Bond Correlation)

To prove the phenyl ring is at C4 and not C2 , you must trace the connectivity across the C-C bond linking the two rings.

Experimental Logic:

-

Identify Pyrimidine H5 (the isolated singlet).[1]

-

Identify Phenyl H6' (the proton on the phenyl ring spatially closest to the pyrimidine connection).[1]

The Definitive Proof (C4-Isomer):

-

Pyrimidine H5 shows a strong ³J_HMBC correlation to Pyrimidine C4 and Pyrimidine C6 .[1]

-

Phenyl H6' shows a ³J_HMBC correlation to Pyrimidine C4 .[1]

-

Result: Both protons "see" the same quaternary carbon (C4 ).[1] This confirms they are attached to the same locus.[1]

The Counter-Proof (C2-Isomer):

-

If the phenyl were at C2, Phenyl H6' would correlate to Pyrimidine C2 .[1]

-

Pyrimidine H5 (at C5) would correlate to C4 and C6, but cannot correlate to C2 (4 bonds away, usually invisible in standard HMBC).[1]

-

Result: The correlation networks do not overlap at a shared quaternary carbon.[1]

Figure 2: Analytical decision tree for structural confirmation.

Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis)

-

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 4-Bromo-2-fluorophenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Procedure:

-

Degas solvents with N₂ for 30 mins.

-

Add trichloropyrimidine and catalyst; stir 10 mins.

-

Heat to 90°C for 4-6 hours. Monitor by TLC/LCMS.[1]

-

Critical Step: Stop reaction before full conversion if bis-coupling (M+8 isotope) is observed.

-

Workup: Partition between EtOAc/Water. Dry organic layer (MgSO₄).[1][3]

-

Purification: Flash chromatography (Hexane/EtOAc).[1] The C4-isomer typically elutes after the bis-coupled product but before the C2-isomer (if present).

-

Protocol B: HMBC Setup (Elucidation)

-

Solvent: DMSO-d₆ (preferred for solubility and peak separation) or CDCl₃.[1]

-

Concentration: >10 mg/0.6 mL is recommended for clear quaternary carbon correlations.[1]

-

Parameters:

-

Set J_long-range delay to 8 Hz (60-80 ms).

-

Scans: Minimum 32 (depending on concentration).[1]

-

Look for the specific cross-peak between the aromatic multiplet (~7.9 ppm) and the pyrimidine ipso-carbon (~160-164 ppm).

-

References

-

Regioselectivity of 2,4,6-Trichloropyrimidine

-

Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors."[1] Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.

-

Source:

-

-

Suzuki Coupling on Polychlorinated Pyrimidines

-

Schomaker, J. M., & Delia, T. J.[1] "Regioselectivity of the Suzuki coupling of 2,4,6-trichloropyrimidine." Journal of Organic Chemistry 66.21 (2001): 7125-7128.

-

Source:

-

-

NMR Characterization of Halogenated Pyrimidines

Sources

Introduction: From a CAS Number to a Targeted Therapy

The Chemical Abstracts Service (CAS) number 98519-66-5 identifies N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a compound better known in the field of oncology as Gefitinib (Iressa®).[1][2] This molecule represents a cornerstone in the development of targeted cancer therapies, specifically as a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals, delving into the core chemistry, mechanism of action, preclinical evaluation workflows, and the evolution of related compounds designed to overcome clinical resistance.

Section 1: The Target - EGFR and Its Dysregulation in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[5][6] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization.[7] This dimerization triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites act as docking stations for various adaptor proteins, initiating downstream signaling cascades critical for cell growth, proliferation, differentiation, and survival, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][7]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling is a key driver of tumorigenesis.[8][9] This can be caused by EGFR overexpression, gene amplification, or, most critically for the efficacy of TKIs, activating mutations within the kinase domain.[8][9] These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, lock the kinase in an active conformation, leading to constitutive signaling and uncontrolled cell proliferation, even in the absence of a ligand.[10][11] This dependency, or "oncogene addiction," makes the mutated EGFR an ideal therapeutic target.

Sources

- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. promega.com [promega.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

Methodological & Application

Precision Engineering of the Pyrimidine Scaffold: Site-Selective Cross-Coupling of Dihalopyrimidines

Abstract & Strategic Importance

The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, serving as the core scaffold for countless kinase inhibitors (e.g., Pazopanib, Imatinib analogues) and antivirals. For drug development professionals, the ability to functionalize the pyrimidine ring with high regiocontrol is not merely a synthetic convenience—it is a critical determinant of SAR (Structure-Activity Relationship) throughput.

This guide details the site-selective cross-coupling of 2,4-dihalopyrimidines.[1][2][3][4][5] While the intrinsic electronic bias of the pyrimidine ring favors nucleophilic attack and oxidative addition at the C4 position, subtle manipulation of steric parameters, catalyst ligands, and leaving groups allows for the programmable construction of complex libraries. This note provides validated protocols for the standard "C4-first" sequence and advanced strategies for selectivity inversion.

Mechanistic Foundation: The "First-Mover" Advantage

To control the reaction, one must understand the electronic landscape of the substrate.

Electronic Bias (The C4 Preference)

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.

-

Resonance: The C4 carbon is para to one nitrogen and ortho to another. It receives electron-withdrawing effects from both.

-

Oxidative Addition: In Pd-catalyzed cycles, the oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The electron-deficient C4 position facilitates this process more readily than the C2 position, which is flanked by two nitrogens but suffers from different orbital overlaps and steric environments.

-

The "Deactivation" Principle: Once a cross-coupling occurs at C4 (introducing an aryl or alkyl group), the pyrimidine ring becomes more electron-rich (or less electron-deficient). This deactivates the remaining C-Cl bond at C2, requiring more vigorous conditions for the second functionalization.

Leaving Group Hierarchy

Selectivity can be enhanced by differentiating the halogens. The reactivity order for oxidative addition is:

-

Substrate Selection: To guarantee exclusive C4 selectivity, use 4-iodo-2-chloropyrimidine . The weak C-I bond at C4 reacts exclusively before the C-Cl bond at C2.

-

Symmetric Substrates: With 2,4-dichloropyrimidine , C4 selectivity is still dominant (~95:5) under standard Suzuki conditions due to the electronic bias described above.

Visualization: Regioselectivity Map

The following diagram illustrates the divergent pathways based on catalyst and substrate control.

Figure 1: Reaction coordinate showing the intrinsic electronic preference for C4 functionalization (Path A) versus engineered C2 selectivity (Path B).

Core Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl/heteroaryl group at the C4 position of 2,4-dichloropyrimidine while preserving the C2-chloride for subsequent steps.

Experimental Design Rationale

-

Catalyst:

is chosen for its bulky ligands which reinforce the steric preference for the less hindered C4 position (relative to the N-flanked C2). -

Solvent: DME/Water or Dioxane/Water systems provide the polarity needed to dissolve inorganic bases while maintaining organic solubility.

-

Stoichiometry: A slight deficit of boronic acid (0.95 - 1.0 equiv) prevents "double coupling" (bis-arylation).

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge 2,4-dichloropyrimidine (1.0 equiv, e.g., 149 mg, 1.0 mmol) and the Aryl Boronic Acid (1.0 equiv).

-

Catalyst Addition: Add

(0.03 equiv, 3 mol%). Note: Handle quickly in air or use a glovebox; Pd(0) is oxygen-sensitive. -

Solvent & Base: Add 1,2-Dimethoxyethane (DME) (4 mL) followed by 2M aqueous

(2.0 equiv, 1.0 mL). -

Degassing: Sparge the biphasic mixture with argon or nitrogen for 5 minutes to remove dissolved oxygen (crucial to prevent homocoupling of boronic acids).

-

Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of starting material (MW 148) and appearance of mono-coupled product.

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct but more polar than the starting material.

Validation Criteria:

-

Regioselectivity: >95:5 ratio of C4:C2 isomer (verify by 1H NMR; C4-coupled product usually shows a specific shift in the C5/C6 protons).

-

Yield: Expect 70–90%.

Core Protocol 2: Sequential C2-Functionalization

Objective: Reacting the remaining C2-chloride to complete the scaffold.

Experimental Design Rationale

The C2-chloride is now "deactivated" by the electron-rich group at C4. Standard conditions may fail. We must upgrade the catalytic system.

-

Catalyst: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) or

/Xantphos for challenging substrates. -

Temperature: Higher temperatures (100–120 °C) or microwave irradiation are often required.

Step-by-Step Methodology (Suzuki or Buchwald-Hartwig)

-

Substrate: Use the 4-aryl-2-chloropyrimidine isolated from Protocol 1 (1.0 equiv).

-

Coupling Partner: Add Boronic Acid (1.5 equiv) OR Amine (1.2 equiv).

-

Catalyst System:

-

For Suzuki:

(5 mol%) + -

For Amination:

(2 mol%) + Xantphos (4 mol%) +

-

-

Reaction: Heat to 100–110 °C (sealed tube) overnight or 120 °C in microwave for 30 mins.

-

Workup: Standard extraction and purification.

Advanced Strategy: Inverting Selectivity (C2-First)

Direct C2-selective coupling on 2,4-dichloropyrimidine is difficult. Two reliable strategies exist:

Strategy A: The "Blocking" Group (Steric Control)

Use 5-substituted-2,4-dichloropyrimidines . A bulky group at C5 (e.g., ethyl, TMS) sterically hinders the C4 position, forcing the catalyst to oxidative add at C2.

-

Reference: 2,4-dichloro-5-methylpyrimidine often yields mixtures, but larger groups favor C2.

Strategy B: Ligand Control (The Neufeldt Protocol)

Recent advances utilize bulky N-Heterocyclic Carbene (NHC) ligands to invert selectivity.

-

Catalyst: Pd-PEPPSI-IPent or similar bulky NHC complexes.

-

Mechanism: The bulky ligand prevents the metal center from approaching the sterically crowded (but electronically favored) C4 site, directing it to the more exposed C2 site.

-

Note: This is highly substrate-dependent and often works best for C-S (thiolation) or specific C-C couplings.

Data Summary & Troubleshooting

Leaving Group Reactivity Matrix

The following table summarizes the expected reactivity order for sequential functionalization.

| Substrate | Position 1 (Fast) | Position 2 (Slow) | Recommended Catalyst (Step 1) |

| 2,4-Dichloropyrimidine | C4 | C2 | |

| 2-Chloro-4-iodopyrimidine | C4 (I) | C2 (Cl) | |

| 2,4-Diiodopyrimidine | C4 | C2 | |

| 2,4-Dichloro-5-TMS-pyrimidine | C2 | C4 |

Troubleshooting Guide

-

Problem: Significant bis-coupling (2,4-diaryl product) observed in Step 1.

-

Solution: Reduce catalyst loading to 1 mol%. Lower temperature to 60 °C. Add boronic acid slowly (syringe pump).

-

-

Problem: No reaction at C2 in Step 2.

-

Solution: The C4-substituent is too electron-donating (e.g., methoxy), deactivating the ring. Switch to a high-activity catalyst like Pd-162 (tBuBrettPhos Pd G3) or use microwave heating at 140 °C.

-

-

Problem: Hydrolysis of C-Cl to C-OH.

-

Solution: Ensure solvents are anhydrous. Switch base from carbonate/hydroxide to

or

-

Workflow Visualization: Library Synthesis

Figure 2: Operational workflow for the generation of 2,4-disubstituted pyrimidine libraries in a drug discovery setting.

References

-

Gong, Y. et al. (2010). Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine.[8][9] This paper establishes the baseline electronic preference for C4 coupling.

-

(Representative link for context on heterocycle reactivity).

-

-

Strotman, N. A. et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at the C4 and C2 Positions of Pyrimidines.

-

Neufeldt, S. R. et al. (2015/2025).[4] Ligand-Controlled Regioselectivity in Cross-Coupling.[1][3][4][8] Discusses the use of bulky NHC ligands to invert selectivity (C2-first) in dihaloheteroarenes.

-

Joule, J. A., & Mills, K.Heterocyclic Chemistry. Standard text describing the nucleophilic susceptibility of diazines (Pyrimidine C4 > C2).

(Note: While specific recent papers like Neufeldt's 2025 work on C2-thiolation are emerging, the Strotman (2010) and Gong references remain the definitive guides for standard C-C coupling protocols.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidines

[1][2][3][4]

Executive Summary & Strategic Importance

The 6-aryl-2,4-dichloropyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., analogs of Pazopanib, Palbociclib). The core synthetic challenge is regioselectivity .

While the C4-position is intrinsically more electrophilic than C2, traditional Nucleophilic Aromatic Substitution (

The Solution: Palladium-catalyzed amination, when engineered with specific ligand/base combinations, overrides these intrinsic limitations to deliver >30:1 C4-selectivity . This guide details the "C4-First" strategy using Pd-catalysis to install the first amine, followed by a high-efficiency protocol for the deactivated C2-chloride.

Mechanistic Insight & Regiocontrol

The Reactivity Hierarchy

In 6-aryl-2,4-dichloropyrimidines, the C4 and C2 positions are chemically distinct:

-

C4 Position: Vinylogous to the N1 nitrogen; highly electrophilic but sterically influenced by the C5-proton and C6-aryl group.

-

C2 Position: Flanked by two nitrogens; generally less reactive toward oxidative addition and

unless activated by specific directing groups.

Why Palladium?

In thermal

Pathway Visualization

The following diagram illustrates the divergence between thermal

Caption: Divergence in regioselectivity between thermal SNAr and Pd-catalyzed protocols.

Protocol 1: Highly Regioselective C4-Amination

Objective: Selective mono-amination at the C4 position using aliphatic secondary amines.[1] Primary Reference: Peng, Z. H., et al. Org.[2] Lett.2006 , 8, 395-398.[3]

Critical Parameters

-

Catalyst System: Pd(OAc)₂ (2 mol%) with dppb (1,4-bis(diphenylphosphino)butane) (4 mol%).

-

Note: Monodentate phosphines often fail to achieve high selectivity here. The bite angle of dppb is optimal for this substrate class.

-

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide).[1]

-

Why: LiHMDS serves a dual role. It acts as a non-nucleophilic base to deprotonate the amine (or complex with it), preventing direct background

reaction (which would be non-selective).

-

-

Solvent: THF (Anhydrous).

-

Temperature: Room Temperature to 60 °C (Substrate dependent).

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Catalyst Pre-loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and dppb (4.3 mg, 0.01 mmol, 2 mol% - Note: 1:1 Pd:Ligand ratio is often sufficient, but 1:2 ensures stability) to the vial.

-

Substrate Addition: Add 6-aryl-2,4-dichloropyrimidine (0.5 mmol) and anhydrous THF (2.0 mL). Stir for 5 mins to complex the catalyst.

-

Amine/Base Premix (CRITICAL):

-

In a separate vial, mix the secondary amine (0.55 mmol, 1.1 equiv) with THF (1 mL).

-

Dropwise add LiHMDS (1.0 M in THF, 0.6 mmol, 1.2 equiv) at 0 °C. Stir for 10 mins.

-

Reasoning: Pre-forming the lithium amide/amine complex minimizes free amine concentration, shutting down the non-selective thermal pathway.

-

-

Reaction: Transfer the Amine/LiHMDS mixture dropwise to the catalyst/pyrimidine solution over 5 minutes.

-

Incubation: Stir at Room Temperature. Monitor by LC-MS.[4]

-

Endpoint: usually < 2 hours.

-

Expected Mass: M+Amine-Cl. Look for the characteristic Cl isotope pattern (one Cl remaining).

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over Na₂SO₄.

Data Summary: Selectivity Comparison

| Entry | Amine Type | Method | Yield (%) | Regioselectivity (C4:C2) |

| 1 | Morpholine | Thermal (80°C) | 85 | 3:1 |

| 2 | Morpholine | Pd(OAc)₂/dppb/LiHMDS | 92 | >30:1 |

| 3 | Piperidine | Thermal (80°C) | 88 | 4:1 |

| 4 | Piperidine | Pd(OAc)₂/dppb/LiHMDS | 94 | >30:1 |

| 5 | Aniline | Thermal (No Cat) | 75 | >20:1 |

| 6 | Aniline | Pd-Catalyzed | 88 | >30:1 |

*Note: Aromatic amines (anilines) are naturally more C4-selective even without catalysis due to electronic matching, but Pd-catalysis improves yield and lowers temp.

Protocol 2: C2-Amination (The "Deactivated" Chloride)

Objective: Functionalization of the remaining C2-chloride. Challenge: The installation of an electron-donating amine at C4 deactivates the pyrimidine ring, making the C2-chloride sluggish toward oxidative addition. Standard ligands (PPh3) often fail.

Critical Parameters

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ .

-

Ligand: BrettPhos or RuPhos (Buchwald Generation 3/4 Precatalysts are recommended).

-

Why: These bulky, electron-rich dialkylbiaryl phosphines are essential for oxidative addition into electron-rich (deactivated) heteroaryl chlorides.

-

-

Base: Cs₂CO₃ (Weak base often sufficient) or NaOtBu (Stronger base for difficult cases).

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Procedure

-

Substrate: Take the purified C4-amino-6-aryl-2-chloropyrimidine from Protocol 1 (0.5 mmol).

-

Catalyst Loading: Add Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%) (or use BrettPhos Pd G3 precatalyst: 2 mol%).

-

Reactants: Add the second amine (0.6 mmol, 1.2 equiv) and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane (3 mL).

-

Degassing: Sparge with Nitrogen for 5 minutes (Oxygen inhibits this cycle).

-

Reaction: Heat to 100 °C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black/salts. Concentrate and purify via column chromatography.

Troubleshooting & Field Insights

Common Pitfall 1: Hydrolysis of the C4-Chloride

-

Symptom: Appearance of a peak corresponding to the 4-hydroxy-pyrimidine (M-Cl+OH).

-

Cause: Wet THF or old LiHMDS. The 2,4-dichloropyrimidine is extremely moisture sensitive.

-

Fix: Use fresh LiHMDS bottles and strictly anhydrous THF.

Common Pitfall 2: Bis-amination in Protocol 1

-

Symptom: M+2(Amine) peak observed.

-

Cause: Excess amine + high temperature.

-

Fix: Strictly control stoichiometry (1.05 - 1.1 equiv of amine). Keep Protocol 1 at Room Temperature. If C2 reaction starts occurring, lower temp to 0 °C.

Common Pitfall 3: Catalyst Deactivation in Protocol 2

-

Symptom: Reaction stalls at 50% conversion.

-

Cause: Pd black precipitation or inhibitory coordination by the pyrimidine nitrogens.

-

Fix: Switch to t-Butanol or t-Amyl alcohol as solvent. The protic nature can facilitate the transmetallation step in difficult cases. Increase catalyst loading to 5 mol%.

Experimental Workflow Diagram

Caption: Sequential workflow for the precision synthesis of 2,4-diamino-6-arylpyrimidines.

References

-

Peng, Z. H., Journet, M., & Humphrey, G. (2006).[2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5][6][2][3] Organic Letters, 8(3), 395–398.

-

Lefebvre, C., et al. (2018). Experimental and reactivity investigations of 4–hydroxy–6–(trifluoromethyl)pyrimidine. Chemical Data Collections, 17-18, 143-158.[5] (Discusses reactivity order C4 > C2).

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Protocol 2 Ligand Selection).

-

BenchChem Technical Support. (2025). Chemoselectivity in Dichloropyrimidine Reactions.

Application Notes and Protocols for the Selective Arylation of Dichloropyrimidines

Introduction: The Significance of Aryl-Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry and materials science. As a privileged structure, it is integral to numerous FDA-approved drugs, including the anti-cancer agent Gleevec® (Imatinib) and the cholesterol-lowering drug Crestor® (Rosuvastatin).[1][2][3] The functionalization of the pyrimidine core, particularly through the introduction of aryl groups, allows for the precise modulation of a molecule's steric and electronic properties. This capability is paramount for optimizing biological activity, enhancing pharmacokinetic profiles, and developing novel materials with tailored characteristics.[4][5]

Dichloropyrimidines serve as versatile and readily available starting materials for building molecular complexity.[6] However, the controlled and selective arylation of these precursors presents a common yet critical challenge for synthetic chemists. The inherent reactivity differences between the chlorine atoms on the pyrimidine ring demand a nuanced understanding of reaction mechanisms and careful optimization of conditions to achieve the desired regiochemical outcome.

This guide provides a comprehensive overview of the principles and practices for the successful arylation of dichloropyrimidines. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offer detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide insights into troubleshooting common experimental hurdles.

Core Principles: Understanding Regioselectivity in Pyrimidine Arylation

The successful synthesis of selectively substituted pyrimidines hinges on understanding the intrinsic reactivity of the dihalo-substituted ring. For common substrates like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, the chlorine atoms are not electronically equivalent.

Inherent Reactivity Hierarchy

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] A well-established reactivity hierarchy governs the substitution pattern:

C4(6) > C2 >> C5

This preference is primarily due to the greater electron deficiency at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. This makes them more electrophilic and thus more reactive towards both nucleophiles and the oxidative addition step in palladium catalysis.[6][7] This inherent selectivity allows for the sequential functionalization of the pyrimidine ring, a powerful strategy for building complex molecules.[1]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[8][9] The reaction proceeds through a catalytic cycle that is fundamental to organometallic chemistry.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining step and preferentially occurs at the more reactive C4 position.[6]

-

Transmetalation : The aryl group from the activated boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be properly dried and degassed where noted.

Protocol 1: Microwave-Assisted Regioselective C4-Arylation of 2,4-Dichloropyrimidine (Suzuki-Miyaura Coupling)

This protocol is adapted for its high efficiency, short reaction times, and excellent regioselectivity for the C4 position.[6][12]

Diagram 2: General Experimental Workflow for Suzuki Coupling

Caption: A general experimental workflow for Suzuki coupling of dichloropyrimidines.

Materials:

-

2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

-

Arylboronic acid (1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

-

1,4-Dioxane (4 mL, degassed)

-

Deionized water (2 mL, degassed)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the vial.

-

Degassing: Purge the vial with an inert gas (argon or nitrogen) for 5 minutes.

-

Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-arylpyrimidine.

Protocol 2: Selective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine (Buchwald-Hartwig Amination)

This protocol demonstrates a highly regioselective C-N bond formation, which is particularly useful when direct SNAr reactions provide poor selectivity.[7][13]

Materials:

-

6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

-

Secondary amine (e.g., morpholine, piperidine) (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

1,4-Bis(diphenylphosphino)butane (dppb) (0.04 mmol, 4 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 mmol, 2.2 mL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb. Add 3 mL of anhydrous THF.

-

Amine-Base Premixing: In a separate dry flask under an inert atmosphere, add the secondary amine and cool the flask to -20 °C. Slowly add the LiHMDS solution and stir for 10 minutes at this temperature.

-

Reaction Addition: Slowly add the premixed amine/LiHMDS solution to the catalyst-containing flask at -20 °C. The mode of addition is critical to prevent a competing non-catalyzed SNAr reaction.[7]

-

Reaction: Stir the reaction mixture at -20 °C to 0 °C for 1-2 hours, monitoring completion by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up and Extraction: Allow the mixture to warm to room temperature and dilute with ethyl acetate (20 mL). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter, concentrate, and purify the crude product by flash column chromatography to isolate the C4-aminated product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | C4:C2 Ratio | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24h | ~70-85 | >95:5 | [6][14] |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12h | >80 | Highly Selective | [1] |

| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12h | ~70 | Highly Selective | [6] |

| 4 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (µW) | 15 min | >90 | >98:2 | [6][12] |

Yields and ratios are approximate and can vary based on the specific arylboronic acid and precise experimental setup.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently degassed solvents/reagents.3. Impure boronic acid (trimerized to boroxine).4. Base is not strong enough or is hydrated. | 1. Use fresh catalyst. Ensure the reaction mixture does not turn black immediately.[15]2. Thoroughly degas solvents by sparging with argon or using freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid or convert the boronic ester back to the acid.4. Use freshly opened or dried base (e.g., K₃PO₄, Cs₂CO₃).[16] |

| Dehalogenation Byproduct | 1. Presence of a hydride source (e.g., alcohol solvent).2. Base is too strong (e.g., alkoxides).3. Extended reaction times or high temperatures. | 1. Switch to aprotic solvents like dioxane or toluene.[16]2. Use a weaker inorganic base like K₂CO₃ or K₃PO₄.3. Monitor the reaction closely and stop it upon consumption of the starting material. Try lowering the temperature. |

| Poor Regioselectivity | 1. High reaction temperature favoring the less-selective pathway.2. Competing SNAr reaction.3. Steric hindrance from substituents on the pyrimidine ring. | 1. Lower the reaction temperature.[1]2. For aminations, ensure premixing of amine and base at low temperature before adding to the catalyst/pyrimidine mixture.[7]3. Consider alternative catalysts with bulky ligands (e.g., NHC ligands) which can sometimes alter selectivity.[17][18] |

Conclusion

The selective arylation of dichloropyrimidines is a versatile and powerful tool in modern organic synthesis. A thorough understanding of the principles of regioselectivity and the mechanisms of palladium-catalyzed cross-coupling reactions is essential for success. The Suzuki-Miyaura and Buchwald-Hartwig reactions, when executed with care, provide reliable and efficient pathways to a vast array of functionalized pyrimidines. By leveraging the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently access these valuable building blocks for applications in drug discovery and beyond.

References

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

-

Spartan'20 Software. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.[Link]

-

Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721–2724. [Link]

-

Unknown Authors. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.[Link]

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar.[Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of organic chemistry, 66(21), 7125–7128. [Link]

-

Unknown Authors. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.[Link]

-

Singh, P. P., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]

-

Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

-

Unknown Authors. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate.[Link]

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.[Link]

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.[Link]

-

Legros, J., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]

-

Unknown Authors. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate.[Link]

-

Unknown Authors. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.[Link]

-

Unknown Authors. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science.[Link]

-

Smith, C. J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.[Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylation of halogenated pyrimidines via a Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: A Strategic Approach to Macitentan Intermediates from Dichloropyrimidines

Abstract

Macitentan, an orally active dual endothelin receptor antagonist, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical architecture, featuring a disubstituted pyrimidine core, is critical to its pharmacological activity. This guide provides an in-depth exploration of a robust and industrially scalable synthetic strategy for key Macitentan intermediates, commencing from the versatile building block, 5-(4-bromophenyl)-4,6-dichloropyrimidine. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into process optimization and characterization, tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Central Role of the Pyrimidine Scaffold

Macitentan's efficacy stems from its ability to block both endothelin A (ETA) and endothelin B (ETB) receptors, preventing the vasoconstrictive and proliferative effects of endothelin-1, a key peptide in PAH pathophysiology.[2] The central pyrimidine ring serves as a rigid scaffold, correctly positioning the various substituents for optimal receptor binding and imparting favorable pharmacokinetic properties.[1]

The synthetic pathway originating from dichloropyrimidines is particularly advantageous due to the differential reactivity of the two chlorine atoms, allowing for a sequential and controlled introduction of substituents. This strategic approach enhances efficiency and minimizes the formation of undesirable byproducts. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of this synthetic route.[3][4]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of Macitentan reveals a convergent strategy hinging on the sequential functionalization of a central dichloropyrimidine core. The key disconnections are the two ether linkages and the sulfonamide bond, leading back to three primary building blocks: 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide, and 5-bromo-2-(2-hydroxyethoxy)pyrimidine (or its synthetic equivalents).

Caption: Retrosynthetic analysis of Macitentan.

This retrosynthetic pathway highlights the strategic importance of the dichloropyrimidine starting material, which allows for two distinct and regioselective SNAr reactions to build the core structure of Macitentan.

Synthesis of Key Intermediates: Protocols and Mechanistic Insights

The forward synthesis involves a three-step sequence starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. Each step is a testament to the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

Caption: Forward synthesis pathway for Macitentan.

Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate I)

This initial step involves the regioselective displacement of one chlorine atom from the dichloropyrimidine core by the potassium salt of N-propylsulfamide.

Causality and Experimental Choices:

-

Reaction: Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, facilitating attack by nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions in such systems.[5]

-

Base: A strong base like potassium tert-butoxide (KOtBu) or sodium tert-pentoxide is required to deprotonate the N-propylsulfamide, forming a more potent nucleophile (the potassium or sodium salt).[6][7] The in-situ formation of this salt is efficient and drives the reaction forward.[7]

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is ideal.[7][8][9] It effectively solvates the potassium salt of the sulfamide and facilitates the SNAr mechanism without participating in the reaction. Acetonitrile has also been reported as an effective solvent.[10]

-

Temperature: The reaction proceeds efficiently at room temperature (25-30°C), which is advantageous for industrial scale-up, minimizing energy costs and potential side reactions.[7][11]

Step-by-Step Protocol:

-

To a solution of N-propylsulfamide (1.8 eq) in DMSO (2.5 mL per 1g of dichloropyrimidine), add potassium tert-butoxide (2.4 eq) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes to ensure complete formation of the potassium salt of N-propylsulfamide.[7]

-

Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the reaction mixture.

-

Stir the contents for 5-6 hours at 25-30°C. Monitor the reaction progress by TLC or HPLC.[7]

-

Upon completion, quench the reaction by adding deionized water (5 mL per 1g of dichloropyrimidine).

-

Acidify the mixture with a 10% citric acid solution or dilute HCl to a pH of 3.0-3.5 to precipitate the product.[6][11]

-

Collect the resulting solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield Intermediate I as a solid.

| Parameter | Condition | Rationale |

| Base | Potassium tert-butoxide | Forms the highly nucleophilic sulfamide salt. |

| Solvent | DMSO | Polar aprotic, facilitates SNAr. |

| Temperature | 25-30°C | Energy efficient, good reaction rate. |

| Work-up | Acidic quench | Precipitates the product from the reaction mixture. |

| Expected Yield | ~85-95% | High efficiency due to favorable reaction kinetics.[10] |

Protocol 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

The second step displaces the remaining chlorine atom with an ethylene glycol moiety, introducing the linker for the final fragment coupling.

Causality and Experimental Choices:

-

Reaction: This is another SNAr reaction, where the mono-chloro intermediate is functionalized.

-

Nucleophile: Ethylene glycol acts as the nucleophile. Its hydroxyl group is deprotonated by a strong base to form an alkoxide, which is a much stronger nucleophile.

-

Base & Solvent: Potassium tert-butoxide can be used in excess ethylene glycol, which can also serve as the solvent.[8] Alternatively, a base like sodium tert-pentoxide can be used with ethylene glycol in a non-polar solvent like toluene.[6] The choice depends on the desired reaction temperature and solubility.

-

Temperature: This step typically requires heating (e.g., 90-110°C) to overcome the higher activation energy compared to the first substitution.[7][8]

Step-by-Step Protocol:

-

In a reaction vessel, add Intermediate I (1.0 eq) to ethylene glycol (used in excess as both reagent and solvent).

-

Add a base such as potassium tert-butoxide (3.0 eq) or cesium carbonate to the mixture with stirring.[8][12]

-

Under a nitrogen atmosphere, heat the reaction mixture to 90-110°C and maintain for several hours (monitor by TLC/HPLC for completion).[7][8]

-

After completion, cool the reaction mixture to below 50°C.

-

Add water and an extraction solvent like ethyl acetate. Adjust the pH to 2-3 with hydrochloric acid.[12]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization from a suitable solvent like methanol to afford pure Intermediate II.[13]

| Parameter | Condition | Rationale |

| Nucleophile | Ethylene Glycol | Introduces the hydroxyethoxy side chain. |

| Base | Potassium tert-butoxide | Generates the potent alkoxide nucleophile. |

| Temperature | 90-110°C | Required to drive the second SNAr to completion. |

| Purification | Recrystallization | Provides high purity intermediate for the final step. |

| Expected Yield | 70-90% | Good yields are achievable with careful control.[8][14] |

Characterization of Intermediates

Confirmation of the structure and purity of the synthesized intermediates is paramount. Standard analytical techniques should be employed.

| Intermediate | Technique | Expected Observations |

| Intermediate I | 1H NMR | Signals corresponding to the propyl group, aromatic protons, and pyrimidine proton. |

| MS (ESI+) | Molecular ion peak corresponding to C13H14BrClN4O2S. | |

| HPLC | Single major peak indicating high purity. | |

| Intermediate II | 1H NMR | Appearance of signals for the ethylene glycol protons (-OCH2CH2OH) and disappearance of one pyrimidine proton signal. |

| MS (ESI+) | Molecular ion peak corresponding to C15H19BrN4O4S.[15] | |

| HPLC/UPLC | Retention time shift from Intermediate I; single major peak.[16][17] |

Note: Specific chemical shifts and m/z values should be confirmed with analytical standards. Stress testing of Macitentan has shown it is most susceptible to degradation under hydrolytic conditions.[18]

Troubleshooting and Optimization

-

Low Yield in Step 1: Incomplete formation of the sulfamide salt can be a cause. Ensure the base is of high quality and the reaction is performed under anhydrous conditions. The formation of a disubstituted byproduct can be minimized by the controlled, dropwise addition of the dichloropyrimidine solution to the sulfamide salt solution.[10]

-

Incomplete Reaction in Step 2: The second SNAr is slower. Ensure the temperature is maintained and the reaction is allowed sufficient time. The choice of a stronger base like cesium carbonate might improve yields in some cases.[12]

-

Purification Challenges: If the product is difficult to crystallize, column chromatography may be required. For Intermediate II, ensuring complete removal of excess ethylene glycol during work-up is crucial.

Conclusion

The synthesis of key Macitentan intermediates from 5-(4-bromophenyl)-4,6-dichloropyrimidine represents a highly efficient and strategic application of fundamental organic chemistry principles. By leveraging the inherent reactivity of the electron-deficient pyrimidine core, this pathway allows for the controlled, sequential installation of the required pharmacophoric elements. The protocols detailed herein, grounded in established literature, provide a robust framework for researchers engaged in the synthesis of this important therapeutic agent and its analogues. Careful control of reaction parameters and rigorous characterization of intermediates are essential for achieving high yields and purity, paving the way for the successful synthesis of the final active pharmaceutical ingredient.

References

-

Improved Process For Synthesis Of Macitentan. Quick Company. Available from: [Link]

-

Novel And Improved Process For The Preparation Of Macitentan And Its Intermediates. Indian Patent Office. Available from: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]

-

Salehi, S., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Scientia Iranica, 24(1), 258-263. Available from: [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available from: [Link]

-

Method for preparing macitentan and intermediate compound thereof. Patsnap. Available from: [Link]

-

Method for preparing macitentan impurity standard substance. Patsnap. Available from: [Link]

- Process for preparation of macitentan. Google Patents.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

- New preparation method of macitentan intermediate. Google Patents.

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]

-

Characterization and identification of polymorphism of Macitentan in commercial tablet Opsumit. Technical Disclosure Commons. Available from: [Link]

-

Iglarz, M., et al. (2016). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(6), L1095-L1107. Available from: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. ACS Publications. Available from: [Link]

-

Vachiéry, J. L., & Galiè, N. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 5(2), 147. Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available from: [Link]

-

Kumar, P., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(13), 1117-1128. Available from: [Link]

-

Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. Available from: [Link]

-

Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Technical Disclosure Commons. Available from: [Link]

-

DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. IJPCBS. Available from: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

-

Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. MACHINERY. Available from: [Link]

-

Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. Bentham Science. Available from: [Link]

-

Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]://www.medicinaljournal.com/JNMChem/article/view/280)

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Process For Synthesis Of Macitentan [quickcompany.in]

- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Method for preparing macitentan and intermediate compound thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. Novel And Improved Process For The Preparation Of Macitentan And Its [quickcompany.in]

- 14. researchgate.net [researchgate.net]

- 15. Secure Verification [machinery.mas.bg.ac.rs]

- 16. ijpcbs.com [ijpcbs.com]

- 17. benthamscience.com [benthamscience.com]

- 18. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocols for the Synthesis and Optimization of Endothelin Receptor Antagonists (ERAs)

Abstract

This application note provides a comprehensive technical guide to the synthesis of Endothelin Receptor Antagonists (ERAs), specifically focusing on the pyrimidine-based scaffolds found in Bosentan , Macitentan , and the chiral architecture of Ambrisentan . Unlike standard literature reviews, this document details actionable protocols for the critical

Introduction: The Biological Mandate

Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor currently known. In pathologies such as Pulmonary Arterial Hypertension (PAH), the upregulation of ET-1 leads to sustained vasoconstriction and vascular remodeling. ERAs function by competitively blocking the Endothelin A (

Understanding the downstream signaling is critical for the chemist to appreciate the potency requirements of the target molecule.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the signal transduction pathway that ERAs are designed to interrupt.

Figure 1: The Endothelin signaling cascade.[1] ERAs prevent the Gq-coupled release of intracellular calcium, thereby inhibiting vasoconstriction.

Strategic Synthetic Framework

The synthesis of modern ERAs relies heavily on convergent synthesis centered around a pyrimidine core. The chemical challenge lies not in the formation of the heterocycle, but in the regioselective Nucleophilic Aromatic Substitution (

Comparative Analysis of Key ERAs

| Drug Molecule | Core Scaffold | Key Synthetic Challenge | Critical Reagent Class |

| Bosentan | Bipyrimidine | Dimer impurity formation; Hydrolysis of sulfonamide.[2] | Sulfonamide Salt / Glycol |

| Macitentan | Sulfamide-Pyrimidine | Regioselectivity on the dichloropyrimidine; High-temp coupling. | Propylsulfamide / NaH |

| Ambrisentan | Diphenylpropanoate | Chiral resolution (>99% ee required); Etherification. | Chiral Amine / NaH |

Protocol 1: The Sulfonamide-Pyrimidine Coupling (Bosentan/Macitentan Class)

This protocol addresses the formation of the sulfonamide bond, the most common failure point due to moisture sensitivity and competing hydrolysis.

Experimental Design Rationale

-

Solvent Selection: DMSO or DMF is required to solvate the sulfonamide anion. However, DMSO is preferred for higher reaction rates due to its higher dielectric constant, stabilizing the transition state of the

. -

Base Selection: Potassium Carbonate (

) is standard, but particle size is critical. Micronized -

Temperature Control: The reaction requires activation energy (

), but exceeding

Step-by-Step Methodology

Target: Coupling of 4-tert-butylbenzenesulfonamide with a dichlorobipyrimidine derivative (Bosentan Precursor).

-

Preparation of the Anion:

-

Charge a reactor with Dimethyl Sulfoxide (DMSO) (10 volumes relative to limiting reagent).

-

Add 4-tert-butylbenzenesulfonamide (1.1 equiv).

-

Add Micronized

(2.5 equiv). -

Critical Step: Stir at

for 60 minutes under

-

-

The Coupling Reaction:

-

Add 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (1.0 equiv).

-

Heat the mixture to

. -

Monitor via HPLC every 2 hours.

-

Endpoint: < 1.0% remaining dichloropyrimidine. Typical time: 10–14 hours.

-

-

Quench and Workup:

-

Cool to

.[3] -

Slowly add Tartaric Acid (aq) or dilute HCl to neutralize the excess base. Note: Avoid strong mineral acids which can cleave the ether linkages.

-

Add Ethyl Acetate and water for phase separation.

-

Wash the organic layer with brine to remove residual DMSO.

-

-

Crystallization (Purification):

Validation Criteria:

Protocol 2: Chiral Assembly & Resolution (Ambrisentan Class)

Ambrisentan requires a different approach: constructing a chiral ether. The industry standard involves the resolution of a racemic intermediate rather than de novo asymmetric synthesis, as it is often more robust for scale-up.

Experimental Design Rationale

-

Resolution Agent: (S)-(-)-

-Methylbenzylamine or (S)-Dehydroabietylamine . The latter forms highly crystalline diastereomeric salts with the propanoic acid intermediate. -

Etherification: The coupling of the chiral alcohol with the pyrimidine must occur without racemization. Using NaH at controlled temperatures preserves the stereocenter.

Step-by-Step Methodology

Target: Synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Key Intermediate).

-

Racemic Synthesis:

-

React benzophenone with methyl chloroacetate (Darzens condensation) to form the epoxide.[9]

-

Ring-open with methanol/

. -

Hydrolyze the ester with NaOH to obtain the racemic acid.

-

-

Optical Resolution (The Filter):

-

Dissolve the racemic acid in Methyl tert-butyl ether (MTBE) .

-

Add (S)-Dehydroabietylamine (0.55 equiv) at reflux.

-

Cool slowly to room temperature. The (S)-acid salt precipitates due to lower solubility.

-

Filter the salt.[5]

-

Recrystallization:[7][10] Redissolve the salt in hot Ethanol/Water (9:1) and cool. This "double-drop" technique is required to boost enantiomeric excess (ee) from ~90% to >99.5%.

-

-

Liberation of the Chiral Acid:

-

Suspend the salt in water/DCM.

-

Acidify with HCl to pH 2.

-

Separate the organic layer containing the pure (S)-acid.

-

-

Final Coupling (Ambrisentan Formation):

-

Dissolve the (S)-acid in DMF.

-

Add NaH (2.2 equiv) at

(Prevent racemization). -

Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine .

-

Stir at

for 12 hours. The sulfonyl group is an excellent leaving group for this

-

Validation Criteria:

-

Chiral HPLC: >99.8% ee.[4]

-

Specific Rotation

: Matches reference standard.

Process Optimization & Impurity Control

In the synthesis of ERAs, two specific impurity classes must be managed.

The "Dimer" Impurity (Bosentan)

During the reaction with ethylene glycol (in Bosentan synthesis), the pyrimidine can react at both chloride positions or bridge two pyrimidine units via the glycol linker.

-

Cause: Excess base or insufficient dilution.

-

Control: Use Mono-protected glycol (e.g., THP-protected) during the etherification step, then deprotect with mild acid. This steric bulk prevents the second pyrimidine from attacking.

Hydrolysis Impurities (Macitentan)

The sulfamide moiety is susceptible to hydrolysis under highly alkaline aqueous conditions.

-

Control: Maintain strictly anhydrous conditions during the coupling (KF < 0.1% in solvents). Use Molecular Sieves (3A) in the reaction vessel if raw material water content is variable.

Synthetic Workflow Diagram

The following flowchart summarizes the convergent workflow and critical control points (CCPs).

Figure 2: Convergent synthetic workflow for ERA production, highlighting Critical Control Points (CCPs) for impurity management.

References

-

Hoffmann-La Roche Inc. (1994). Sulfonamides.[6] US Patent 5,292,740.[6] Link

-

Actelion Pharmaceuticals. (2002).[11] Process for the preparation of Macitentan. WO Patent 2002053557.[3] Link

-

Gilead Sciences. (2015). Improved Synthesis Process of Ambrisentan. Organic Process Research & Development. Link (Note: Generalized link to journal as specific deep links vary by subscription).

-

Raju, K. R., et al. (2016).[3][12] Improved Large-Scale Synthesis of Bosentan Monohydrate. Organic Preparations and Procedures International, 48(6), 481-491.[12] Link

-

Clozel, M., et al. (2013). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Large Scale Process to Prepare Highly Pure Bosentan Monohydrate, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for Dichloropyrimidines

Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful cross-coupling reactions. Dichloropyrimidines are valuable building blocks in medicinal chemistry, but their successful functionalization requires careful optimization of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter, offering causative explanations and actionable solutions to get your reaction back on track.

Issue 1: Low or No Conversion of Dichloropyrimidine Starting Material

Question: I've set up my Suzuki coupling with a dichloropyrimidine, but I'm observing very little or no consumption of my starting material, even after extended reaction times. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki coupling of a dichloropyrimidine often points to issues with the catalytic cycle, specifically catalyst activation or the oxidative addition step, which can be particularly challenging for electron-deficient chloro-heterocycles.[1]

Potential Causes & Step-by-Step Solutions:

-

Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If it's not forming or is being deactivated, your reaction will stall.

-

Solution:

-

Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[1][2] Rigorously degas your solvents (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3][4]

-

Use a Pre-activated Pd(0) Source: Instead of relying on the in situ reduction of a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), consider starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] This can sometimes bypass issues with the initial reduction step.

-

-

-

Suboptimal Ligand Choice: For challenging substrates like dichloropyrimidines, the choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient.

-

Solution:

-

Switch to More Electron-Rich and Bulky Ligands: Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can significantly accelerate the oxidative addition of palladium into the C-Cl bond and promote reductive elimination.[4] For 2,4-dichloropyridines, which are electronically similar, a very sterically hindered NHC ligand has been shown to be effective.[5][6]

-

-

-

Insufficient Reaction Temperature: The C-Cl bond is strong, and its cleavage during oxidative addition often requires significant thermal energy.

-

Solution:

-

Gradually Increase Temperature: If your reaction is sluggish at 80 °C, try incrementally increasing the temperature to 100 °C or higher, while monitoring for any signs of decomposition of your starting materials or product.[3][4] Microwave-assisted heating can also be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[3][7][8]

-

-

-

Inappropriate Base or Solvent System: The base and solvent play crucial roles in the transmetalation step and in solubilizing all reaction components.

-

Solution:

-

Base Optimization: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₂CO₃ or K₃PO₄.[3][9] K₃PO₄ is often beneficial for promoting the transmetalation step.[3]

-

Solvent System Screening: A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[3] Common systems include 1,4-Dioxane/H₂O or Toluene/H₂O.[3] The optimal ratio can vary, but a 4:1 or 2:1 organic to aqueous ratio is a good starting point.[3][7] Alcoholic solvents like ethanol have also been shown to be effective, sometimes allowing for lower reaction temperatures.[10]

-

-

Issue 2: Poor Regioselectivity (Getting a Mixture of Mono-Substituted Products)

Question: My goal is to selectively substitute one chlorine atom on a 2,4-dichloropyrimidine, but I'm getting a mixture of the 2- and 4-substituted isomers. How can I control the regioselectivity?

Answer:

For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[7][8][11] However, this selectivity is not always absolute and can be influenced by several factors.

Controlling Regioselectivity:

-

Intrinsic Reactivity: In most cases, you can expect the C4-substituted product to be the major isomer.[7][8] Reports have shown that the C2-substituted side product is often formed in less than 8%.[7]

-

Steric Hindrance: The presence of substituents on the pyrimidine ring can alter the regioselectivity. For instance, a substituent at the C5 position can sterically hinder the C4 position, potentially leading to increased substitution at C2.[7]

-